Carbic anhydride
Overview
Description
Carbic anhydride, also known as this compound, is a useful research compound. Its molecular formula is C₉H₈O₃ and its molecular weight is 164.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Bridged Bicyclo Compounds - Norbornanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Polymerization and Copolymerization
Carbic anhydride has been studied for its role in the copolymerization process, particularly with epoxides. Fieser et al. (2017) explored the copolymerization of 1-butene oxide and this compound using a specific catalytic system. This research provided insights into the mechanism of polymerization, revealing dependencies on the epoxide and catalyst, and emphasized the potential for creating alternating copolymers with this compound (Fieser et al., 2017).
2. Solubility and Thermodynamic Properties
Wan et al. (2020) investigated the solubility of this compound in various solvents and its thermodynamic properties. Their findings revealed that this compound's solubility increases with temperature and is influenced by the solvent's properties. This study aids in understanding how this compound behaves in different solvent environments, which is crucial for its application in various industrial and research settings (Wan et al., 2020).
3. Biocompatibility and Toxicology
The biocompatibility and toxicology of poly(anhydrides) incorporating this compound have been a subject of study. Laurencin et al. (1990) conducted an in vivo study assessing the biocompatibility of poly(anhydrides) for controlled drug delivery. Their comprehensive analysis, including clinical chemistry, hematology, and histological evaluations, demonstrated that poly(anhydride) materials, possibly including this compound, possess excellent in vivo biocompatibility (Laurencin et al., 1990).
Mechanism of Action
Target of Action
Carbic anhydride, also known as endo-Himic acid anhydride , primarily targets molecules that can act as nucleophiles, such as water, alcohols, and amines . These molecules play a crucial role in various biochemical reactions, serving as the starting point for the synthesis of a wide range of compounds.
Mode of Action
This compound interacts with its targets through a process known as nucleophilic acyl substitution . The general mechanism involves four steps :
- Protonation : The carboxylate ion is protonated, yielding a carboxylic acid, ester, or amide, depending on the nucleophile .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific nucleophile it reacts with. For instance, when reacting with water, it forms a carboxylic acid . When reacting with an alcohol or amine, it forms an ester or amide, respectively . These products could potentially influence a variety of cellular processes, depending on their specific chemical structures and properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles and a suitable base is necessary for its reaction . Moreover, temperature can affect the equilibrium between this compound and its reaction products
Safety and Hazards
Carbic Anhydride may cause an allergic skin reaction, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that Carbic anhydride can react with alcohols to form esters and with amines to form amides . These reactions involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group
Molecular Mechanism
The molecular mechanism of this compound involves nucleophilic attack by an alcohol or amine on the carbonyl carbon of the anhydride, followed by the elimination of a carboxylate as a leaving group . This results in the formation of an ester or amide, respectively
Temporal Effects in Laboratory Settings
It is known that this compound can undergo thermal equilibration to form a mixture of endo- and exo-isomers .
Transport and Distribution
Given its solubility in various organic solvents , it is plausible that it could be transported and distributed within cells and tissues via passive diffusion or possibly through interaction with specific transporters or binding proteins.
Properties
IUPAC Name |
(1S,2R,6S,7R)-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5+,6-,7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDQHSIWLOJIGP-UMRXKNAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051647 | |
Record name | Carbic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
Record name | Himic anhydride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/794 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
129-64-6 | |
Record name | Carbic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Endo-3,6-methylene-1,2,3,6-tetrahydrophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CARBIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4UGH0927Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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